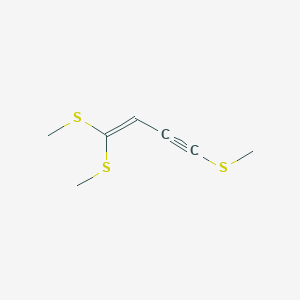
1,1,4-Tris(methylsulfanyl)but-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Tris(methylsulfanyl)but-1-en-3-yne: is an organic compound with the molecular formula C7H10S3 . This compound is characterized by the presence of three methylsulfanyl groups attached to a buten-yne backbone. It contains a total of 19 bonds, including 9 non-hydrogen bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 3 sulfide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of alkynes and thiols in the presence of a catalyst to facilitate the addition of methylsulfanyl groups to the buten-yne backbone. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
1,1,4-Tris(methylsulfanyl)but-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic processes.
Mechanism of Action
The mechanism of action of 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its sulfur-containing groups. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can lead to the formation of active metabolites .
Comparison with Similar Compounds
1,1,4-Tris(methylsulfanyl)but-1-yne: Similar structure but lacks the double bond.
1,1,4-Tris(methylsulfanyl)but-2-en-3-yne: Similar structure but with the double bond in a different position.
1,1,4-Tris(methylsulfanyl)but-1-en-2-yne: Similar structure but with the triple bond in a different position.
Uniqueness: 1,1,4-Tris(methylsulfanyl)but-1-en-3-yne is unique due to the specific arrangement of its methylsulfanyl groups and the presence of both double and triple bonds. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
61809-21-0 |
|---|---|
Molecular Formula |
C7H10S3 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
1,1,4-tris(methylsulfanyl)but-1-en-3-yne |
InChI |
InChI=1S/C7H10S3/c1-8-6-4-5-7(9-2)10-3/h5H,1-3H3 |
InChI Key |
ZBSSLVDCZVTVTD-UHFFFAOYSA-N |
Canonical SMILES |
CSC#CC=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















